molecular formula C7H5IN4 B8713817 5-iodo-4-(1H-pyrazol-1-yl)pyrimidine

5-iodo-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B8713817
M. Wt: 272.05 g/mol
InChI Key: GONXAVRSTYWWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-4-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H5IN4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

5-iodo-4-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C7H5IN4/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H

InChI Key

GONXAVRSTYWWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-1,2,4-triazole (0.158 g, 2.288 mmol) in THF (Volume: 6.03 ml) cooled to 0° C. was added NaH (0.100 g, 2.496 mmol). The reaction mixture was stirred for 30 min at this temperature and then 4-chloro-5-iodopyrimidine (0.500 g, 2.080 mmol) was added. The reaction mixture was allowed to warm to room temperature. After 16 hr, reaction quenched with saturated aqueous NH4Cl and diluted with EtOAc. The aqueous and organic layers were separated. Aqueous phase was extracted with EtOAc (3×). The organics layers were combined, dried over Na2SO4, filtered, and concentrated to afford an orange residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 20-80% EtOAc in hexanes over 20 min, tr=13 min) gave 5-iodo-4-(1H-pyrazol-1-yl)pyrimidine (113 mg, 20%) as a white solid.
Quantity
0.158 g
Type
reactant
Reaction Step One
Name
Quantity
6.03 mL
Type
reactant
Reaction Step One
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Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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